茶碱盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Theophyllidine Hydrochloride, also known as Theophylline, is a bronchodilator used to treat symptoms of asthma, bronchitis, emphysema, and other breathing problems . It belongs to a group of medicines known as bronchodilators, which relax the muscles in the bronchial tubes (air passages) of the lungs .

Synthesis Analysis

Theophylline’s solubility characteristics have been studied in a broad range of solvents, including neat, binary mixtures, and ternary natural deep eutectics (NADES) prepared with choline chloride, polyols, and water . Theophylline’s composition in pharmaceutical preparations has also been evaluated using thermogravimetry analysis (TGA) supported by calculated differential thermal analysis (c-DTA) .

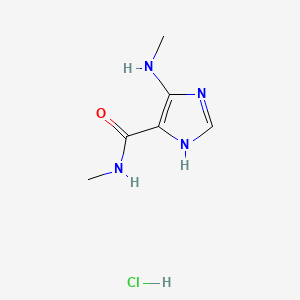

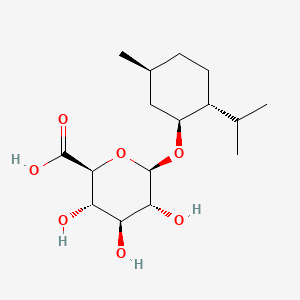

Molecular Structure Analysis

Theophyllidine Hydrochloride has a molecular formula of C6H11ClN4O . Theophylline, a typical representative of active pharmaceutical ingredients, was selected to study the characteristics of experimental and theoretical solubility .

Chemical Reactions Analysis

Thermogravimetry analysis (TGA) and calculated differential thermal analysis (c-DTA) have been proposed to evaluate the composition of pharmaceutical preparations containing theophylline .

Physical And Chemical Properties Analysis

Theophyllidine Hydrochloride has a molecular weight of 154.17 g/mol . Theophylline’s physical properties and crystallization have been studied using co-crystallization, a crystalline complex of two or more molecules constituted, including API, bonding together in the crystal lattice through non-covalent interactions such as hydrogen bonding .

科学研究应用

分析方法

紫外分光光度法测定茶碱:Vasiliades 和 Turner(1976 年) 的一项研究开发了一种改进的紫外分光光度法,用于测定血清中的茶碱水平,这对于治疗监测至关重要。该方法有效消除了巴比妥酸盐和大多数黄嘌呤的干扰。

毛细管色谱法分离活性成分:Dang 等人(1993 年)描述了一种使用胶束电动毛细管色谱法分离和测定片剂中七种活性成分(包括茶碱)的方法。该方法提供了高效的基线分离,可用于药品的质量控制 (Dang、Yan、Zeng-pei 和 Da-kui,1993 年)。

药物递送和释放机制

蜡基质控释:Zhang 和 Schwartz(2003 年)研究了使用熔融造粒和热处理的持续药物释放,茶碱作为一种模型药物。他们发现,这些方法有效地减缓了蜡基质控释片剂的药物释放 (Zhang 和 Schwartz,2003 年)。

pH 控制药物释放包衣:Wulff 和 Leopold(2014 年)研究了包衣在聚甲基丙烯酸酯和甲基丙烯酸-乙基丙烯酸共聚物的共混物中的茶碱颗粒的药物释放。这项研究突出了 RL 和 L55 在控释包衣中的潜力 (Wulff 和 Leopold,2014 年)。

自组装薄膜控释:Li 等人(2013 年)探讨了含有茶碱的壳聚糖-藻酸盐基质片剂的释放特性。该研究表明,药物释放基于自组装薄膜控释系统的理论,为剂型设计提供了见解 (Li、Wang、Shao、Ni、Zhang 和 Mao,2013 年)。

分子和结构研究

晶体和分子结构分析:Koo、Shin 和 Oh(1978 年)确定了茶碱盐酸盐的晶体和分子结构。这项研究提供了对分子组成和排列的见解,这对于理解其相互作用和稳定性至关重要 (Koo、Shin 和 Oh,1978 年)。

药物转运机制和动力学:Serra、Domenech 和 Peppas(2006 年)研究了聚(丙烯酸-g-乙二醇)水凝胶的茶碱释放动力学和药物转运机制。这项研究对于开发控释药物装置至关重要 (Serra、Domenech 和 Peppas,2006 年)。

治疗和药理学见解

- 茶碱在哮喘治疗中的作用:Kidney 等人(1995 年)研究了茶碱在哮喘治疗中的免疫调节作用。这项研究表明,茶碱除了作为支气管扩张剂外,对免疫细胞群也有显着影响 (Kidney、Domínguez、Taylor、Rose、Chung 和 Barnes,1995 年)。

作用机制

Target of Action

Theophyllidine Hydrochloride, also known as Theophylline, primarily targets phosphodiesterase (PDE) isoenzymes and adenosine receptors . These targets play crucial roles in smooth muscle relaxation, bronchial dilation, cardiac stimulation, and central nervous system stimulation .

Mode of Action

Theophylline interacts with its targets in several ways. It acts as a phosphodiesterase inhibitor , particularly inhibiting PDE III and, to a lesser extent, PDE IV . This inhibition leads to an increase in cyclic AMP levels, resulting in smooth muscle relaxation and bronchodilation . Theophylline also acts as an adenosine receptor blocker , antagonizing the inhibitory effects of adenosine on the respiratory system .

Biochemical Pathways

Theophylline affects several biochemical pathways. Its inhibition of PDE isoenzymes leads to an increase in cyclic AMP levels, which in turn activates protein kinase A. This activation results in the phosphorylation of various proteins, leading to smooth muscle relaxation and bronchodilation . Theophylline’s antagonism of adenosine receptors also affects various signaling pathways, further contributing to its bronchodilatory effects .

Pharmacokinetics

Theophylline exhibits excellent oral bioavailability, with an average of 96% . It distributes rapidly into fat-free tissues and body water . Theophylline is primarily eliminated by hepatic metabolism, involving isoenzymes of the cytochrome P450 system . Renal elimination of unchanged drug accounts for 10 to 15% of the total elimination of the dose in adults .

Result of Action

The primary result of Theophylline’s action is the relaxation of the smooth muscle of the bronchial airways and pulmonary blood vessels, leading to bronchodilation . This bronchodilation helps manage the symptoms of asthma, COPD, and other lung conditions caused by reversible airflow obstruction .

Action Environment

The action of Theophylline can be influenced by various environmental factors. For instance, dietary factors such as a low-carbohydrate and high-protein diet, as well as active and passive smoking, are associated with a significant increase in Theophylline clearance . Additionally, certain conditions such as age, body weight, and the presence of cardiorespiratory or hepatic disease can significantly alter Theophylline clearance .

安全和危害

Theophylline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

未来方向

属性

IUPAC Name |

N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.ClH/c1-7-5-4(6(11)8-2)9-3-10-5;/h3,7H,1-2H3,(H,8,11)(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHAZBQSUILUIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(NC=N1)C(=O)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858469 |

Source

|

| Record name | N-Methyl-4-(methylamino)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116131-08-9 |

Source

|

| Record name | N-Methyl-4-(methylamino)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonic acid, 3,3'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2)](/img/structure/B589818.png)

![2-Hexanone, 4-hydroxy-3-methyl-, [S-(R*,R*)]- (9CI)](/img/no-structure.png)

![1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione](/img/structure/B589837.png)

![4H-[1,3]Dioxino[5,4-d]pyrimidine](/img/structure/B589839.png)